

Technical Support Center: Identifying ACCase Gene Mutations Conferring Fenoxaprop-P-ethyl Resistance

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Compound of Interest

Compound Name: Fenoxaprop-P

Cat. No.: B040489

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Welcome to the technical support center for researchers, scientists, and drug development professionals working on the identification of Acetyl-CoA Carboxylase (ACCase) gene mutations that confer resistance to the herbicide **Fenoxaprop-P-ethyl**. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the common ACCase gene mutations that confer resistance to **Fenoxaprop-P-ethyl**?

A1: Resistance to **Fenoxaprop-P-ethyl**, an aryloxyphenoxypropionate (APP) herbicide, is frequently associated with specific single nucleotide polymorphisms (SNPs) in the ACCase gene, leading to amino acid substitutions. These mutations alter the herbicide's binding site on the ACCase enzyme. Some of the most commonly reported mutations include:

- Isoleucine-1781-Leucine (Ile-1781-Leu): This is one of the most widespread mutations and confers resistance to not only APP herbicides like **Fenoxaprop-P-ethyl** but also to cyclohexanedione (CHD) and phenylpyrazoline (PPZ) herbicides in some weed species.[\[1\]](#)
[\[2\]](#)[\[3\]](#)[\[4\]](#)

- Aspartate-2078-Glycine (Asp-2078-Gly): This mutation is known to provide broad cross-resistance to both APP and CHD herbicides.[1][2][5][6]
- Tryptophan-2027-Cysteine (Trp-2027-Cys): This mutation primarily confers resistance to APP herbicides.[7][8][9][10][11][12]
- Isoleucine-2041-Asparagine (Ile-2041-Asn): This substitution generally provides resistance to APP herbicides.[9][13]
- Cysteine-2088-Arginine (Cys-2088-Arg): This mutation can confer cross-resistance to both APP and CHD herbicides.[14][15][16][17]
- Glycine-2096-Alanine (Gly-2096-Ala): This mutation is associated with resistance to APP herbicides.[18]
- Tryptophan-1999-Cysteine (Trp-1999-Cys): This mutation has been found to confer resistance specifically to fenoxaprop.[19]

It is important to note that the level of resistance can vary depending on the specific mutation, the weed species, and whether the mutation is present in a homozygous or heterozygous state.[20]

Q2: What are the primary mechanisms of resistance to **Fenoxaprop-P-ethyl**?

A2: There are two main mechanisms of resistance to **Fenoxaprop-P-ethyl** and other ACCase inhibitors:

- Target-Site Resistance (TSR): This is the most common mechanism and involves genetic mutations in the ACCase gene.[21] These mutations alter the three-dimensional structure of the enzyme's active site, reducing the binding affinity of the herbicide.[7] This prevents the inhibition of the enzyme, allowing fatty acid biosynthesis to continue even in the presence of the herbicide.
- Non-Target-Site Resistance (NTSR): This mechanism does not involve any alteration of the target enzyme. Instead, it relies on other physiological processes to prevent the herbicide from reaching its target at a toxic concentration. The most common NTSR mechanism is enhanced metabolic detoxification, where the resistant plant can rapidly metabolize the

herbicide into non-toxic compounds, often through the action of enzyme families like cytochrome P450 monooxygenases (P450s) and glutathione S-transferases (GSTs).[8][16][22][23][24]

Q3: How can I determine if a weed population has developed resistance to **Fenoxaprop-P-ethyl**?

A3: A multi-step approach is typically used to confirm herbicide resistance:

- **Whole-Plant Bioassay:** Suspected resistant and known susceptible weed populations are grown under controlled conditions and treated with a range of **Fenoxaprop-P-ethyl** doses. The dose required to cause a 50% reduction in growth (ED50) is determined for each population. A significantly higher ED50 value for the suspected resistant population compared to the susceptible one indicates resistance. The resistance index (RI) is calculated by dividing the ED50 of the resistant population by the ED50 of the susceptible population.
- **ACCase Gene Sequencing:** If target-site resistance is suspected, the carboxyltransferase (CT) domain of the ACCase gene is amplified via PCR and sequenced. The resulting sequence is then compared to the wild-type sequence from a susceptible plant to identify any known resistance-conferring mutations.
- **Molecular Assays:** Techniques like Derived Cleaved Amplified Polymorphic Sequences (dCAPS) can be developed for rapid screening of specific known mutations within a large number of individuals.[5][6][14][15]

Quantitative Data Summary

The following tables summarize the resistance levels conferred by specific ACCase mutations to **Fenoxaprop-P-ethyl** in various weed species. The Resistance Index (RI) is a measure of how many times more herbicide is required to control the resistant population compared to a susceptible population.

Table 1: ACCase Mutations and Corresponding Resistance Indices (RI) for **Fenoxaprop-P-ethyl**

ACCase Mutation	Weed Species	Resistance Index (RI)	Reference
Ile-1781-Leu	Alopecurus aequalis	124.41	[19]
Digitaria ciliaris	Broad-spectrum resistance	[3]	[19]
Phalaris minor	14.8	[1]	
Asp-2078-Gly	Alopecurus aequalis	67.29	
Polypogon fugax	5.4 - 18.4 (cross-resistance)	[5][6]	[23]
Phalaris minor	14.8	[1]	
Trp-2027-Cys	Digitaria ciliaris	53.7 - 132.8	
Cys-2088-Arg	Echinochloa crus-galli	5.80	[15][17]
Non-target-site	Echinochloa colona	11	[22]
Non-target-site	Eleusine indica	5.1	[25]

Experimental Protocols & Methodologies

This section provides detailed methodologies for key experiments used in the identification of ACCase gene mutations.

Whole-Plant Bioassay for Resistance Confirmation

This protocol is designed to determine the level of resistance to **Fenoxaprop-P-ethyl** in a suspected weed population compared to a known susceptible population.

Materials:

- Seeds from suspected resistant and known susceptible weed populations
- Pots (e.g., 10 cm diameter) filled with appropriate potting mix
- Controlled environment growth chamber or greenhouse

- **Fenoxaprop-P**-ethyl commercial formulation
- Laboratory spray cabinet equipped with a flat-fan nozzle
- Balance, volumetric flasks, and pipettes

Procedure:

- Seed Germination and Plant Growth:
 - Sow seeds of both suspected resistant and susceptible populations in separate pots.
 - Place the pots in a growth chamber or greenhouse with controlled temperature, humidity, and photoperiod suitable for the specific weed species.
 - Water the plants as needed and allow them to grow to the 2-4 leaf stage.
- Herbicide Application:
 - Prepare a stock solution of **Fenoxaprop-P**-ethyl and then a series of dilutions to create a range of doses. The dose range should bracket the expected ED50 values for both susceptible and resistant populations. A typical range for susceptible populations might be 0, 0.5x, 1x, 2x, 4x, and 8x the recommended field rate, while for resistant populations, it might be 0, 1x, 2x, 4x, 8x, 16x, and 32x the field rate.
 - Treat the plants at the 2-4 leaf stage using a laboratory spray cabinet to ensure uniform application. Include an untreated control for each population.
 - Each dose level should be replicated at least three times.
- Data Collection and Analysis:
 - Return the plants to the growth chamber or greenhouse after treatment.
 - After a set period (typically 21 days), visually assess the plants for injury and measure the above-ground fresh or dry weight.
 - Calculate the percent growth reduction relative to the untreated control for each dose.

- Use a suitable statistical software to perform a non-linear regression analysis (e.g., log-logistic model) to determine the ED50 value for each population.
- Calculate the Resistance Index (RI) as: $RI = ED50 \text{ (Resistant Population)} / ED50 \text{ (Susceptible Population)}$.

DNA Extraction, PCR Amplification, and Sanger Sequencing of the ACCase Gene

This protocol outlines the steps to identify mutations in the carboxyltransferase (CT) domain of the ACCase gene.

Materials:

- Fresh leaf tissue from resistant and susceptible plants
- DNA extraction kit or CTAB extraction buffer
- PCR primers designed to amplify the CT domain of the ACCase gene
- Taq DNA polymerase and PCR buffer
- dNTPs
- Thermocycler
- Agarose gel electrophoresis equipment
- PCR product purification kit
- Sanger sequencing service

Procedure:

- Genomic DNA Extraction:
 - Collect fresh leaf tissue from individual plants.

- Extract genomic DNA using a commercial kit or a standard CTAB protocol.
- Assess the quality and quantity of the extracted DNA using a spectrophotometer or gel electrophoresis.
- PCR Amplification:
 - Set up PCR reactions containing genomic DNA, forward and reverse primers, Taq polymerase, dNTPs, and PCR buffer.
 - Use a thermocycler with an appropriate program, which typically includes an initial denaturation step, followed by 30-40 cycles of denaturation, annealing, and extension, and a final extension step. The annealing temperature should be optimized for the specific primer pair.
 - Run the PCR products on an agarose gel to verify the amplification of a single band of the expected size.
- PCR Product Purification and Sequencing:
 - Purify the PCR product using a commercial kit to remove primers and dNTPs.
 - Send the purified PCR product for Sanger sequencing using both the forward and reverse primers.
- Sequence Analysis:
 - Assemble the forward and reverse sequence reads to obtain a consensus sequence for the amplified region.
 - Align the sequence from the resistant plant with the sequence from a susceptible plant using a sequence alignment tool (e.g., BLAST, ClustalW).
 - Identify any nucleotide changes that result in an amino acid substitution at known resistance-conferring positions.

Derived Cleaved Amplified Polymorphic Sequences (dCAPS) Assay for Mutation Detection

The dCAPS method is a PCR-based tool used to rapidly screen for known single nucleotide polymorphisms (SNPs). It involves designing a mismatched PCR primer that, in combination with the SNP, creates or abolishes a restriction enzyme recognition site.

Materials:

- Genomic DNA from the plants to be screened
- dCAPS primers (one of which contains a mismatch)
- Taq DNA polymerase and PCR buffer
- dNTPs
- Thermocycler
- Restriction enzyme specific to the created or abolished site
- Water bath or incubator for restriction digestion
- Agarose gel electrophoresis equipment

Procedure:

- dCAPS Primer Design:
 - Use a web-based tool like dCAPS Finder to design a primer that introduces a mismatch near the SNP of interest. This mismatch, together with the SNP, will create a new restriction site in one of the alleles (e.g., the resistant allele).
- PCR Amplification:
 - Perform PCR using the dCAPS primers and genomic DNA as a template.
- Restriction Digestion:

- Digest the PCR product with the chosen restriction enzyme according to the manufacturer's instructions.
- Gel Electrophoresis:
 - Separate the digested PCR products on an agarose gel.
 - Analyze the banding pattern. For example, if the mutation creates a restriction site, the PCR product from a resistant individual will be cut into two smaller fragments, while the product from a susceptible individual will remain uncut. Heterozygous individuals will show both the uncut band and the two smaller digested bands.

Troubleshooting Guides

Troubleshooting PCR Amplification of the ACCase Gene

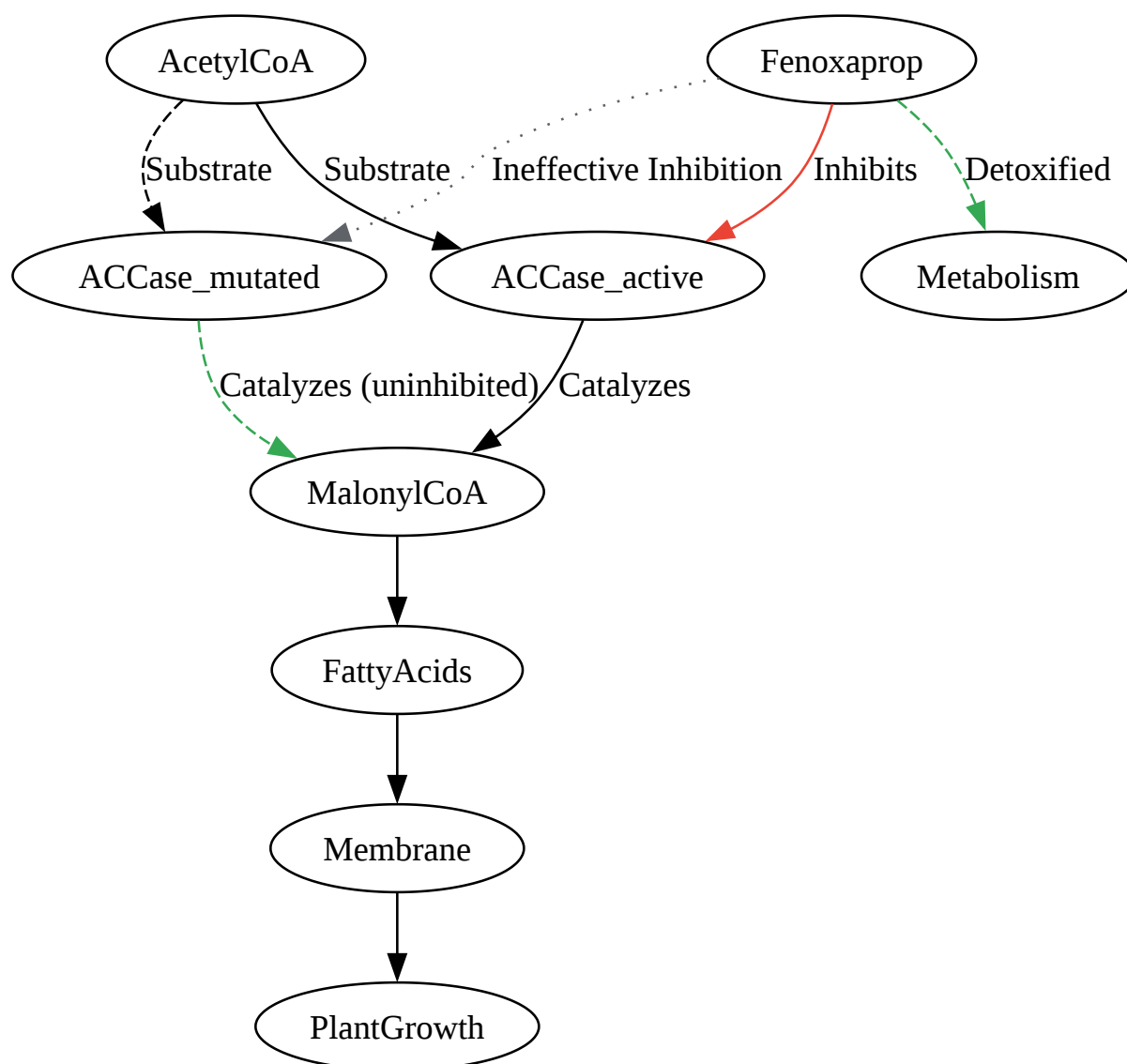
Issue	Possible Cause	Recommended Solution
No PCR product	Incorrect annealing temperature	Optimize the annealing temperature using a gradient PCR.
Poor DNA quality (presence of inhibitors)	Re-purify the DNA. Try diluting the DNA template.	
Primer design issues	Verify primer sequences and check for secondary structures. Design new primers if necessary.	
Degraded reagents	Use fresh aliquots of Taq polymerase, dNTPs, and buffer.	
Non-specific bands	Annealing temperature is too low	Increase the annealing temperature in 2°C increments.
Primer-dimer formation	Redesign primers to avoid complementarity at the 3' ends.	
High DNA template concentration	Reduce the amount of template DNA in the reaction.	
Faint bands	Insufficient number of PCR cycles	Increase the number of cycles (up to 40).
Low template concentration	Increase the amount of template DNA.	
Inefficient primers	Redesign primers for better efficiency.	

Troubleshooting dCAPS Assay

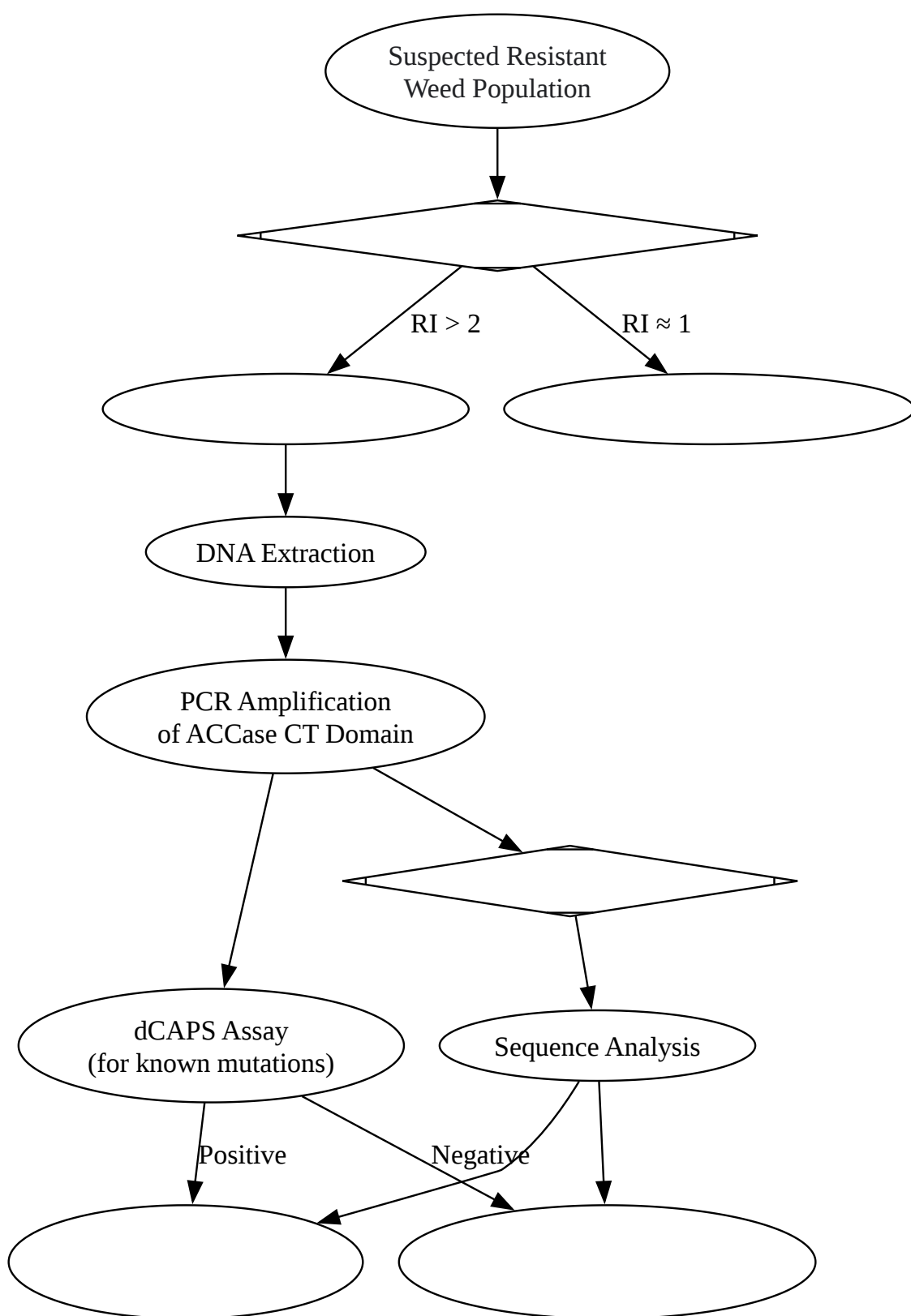
Issue	Possible Cause	Recommended Solution
Incomplete digestion	Insufficient enzyme or incubation time	Increase the amount of restriction enzyme and/or the incubation time.
Presence of PCR inhibitors affecting enzyme activity	Purify the PCR product before digestion.	
Incorrect digestion temperature	Ensure the digestion is performed at the optimal temperature for the enzyme.	
No digestion in the expected sample	Incorrect primer design	Double-check the dCAPS primer design to ensure it correctly creates the restriction site with the SNP.
The SNP is not present in the sample	Sequence the PCR product to confirm the absence of the mutation.	
Partial digestion in a homozygous sample	Star activity of the restriction enzyme	Use the recommended buffer and reaction conditions for the enzyme. Do not use an excessive amount of enzyme.
Presence of a heterozygous allele	The sample may be heterozygous. Sequence the PCR product to confirm.	

Visualizations

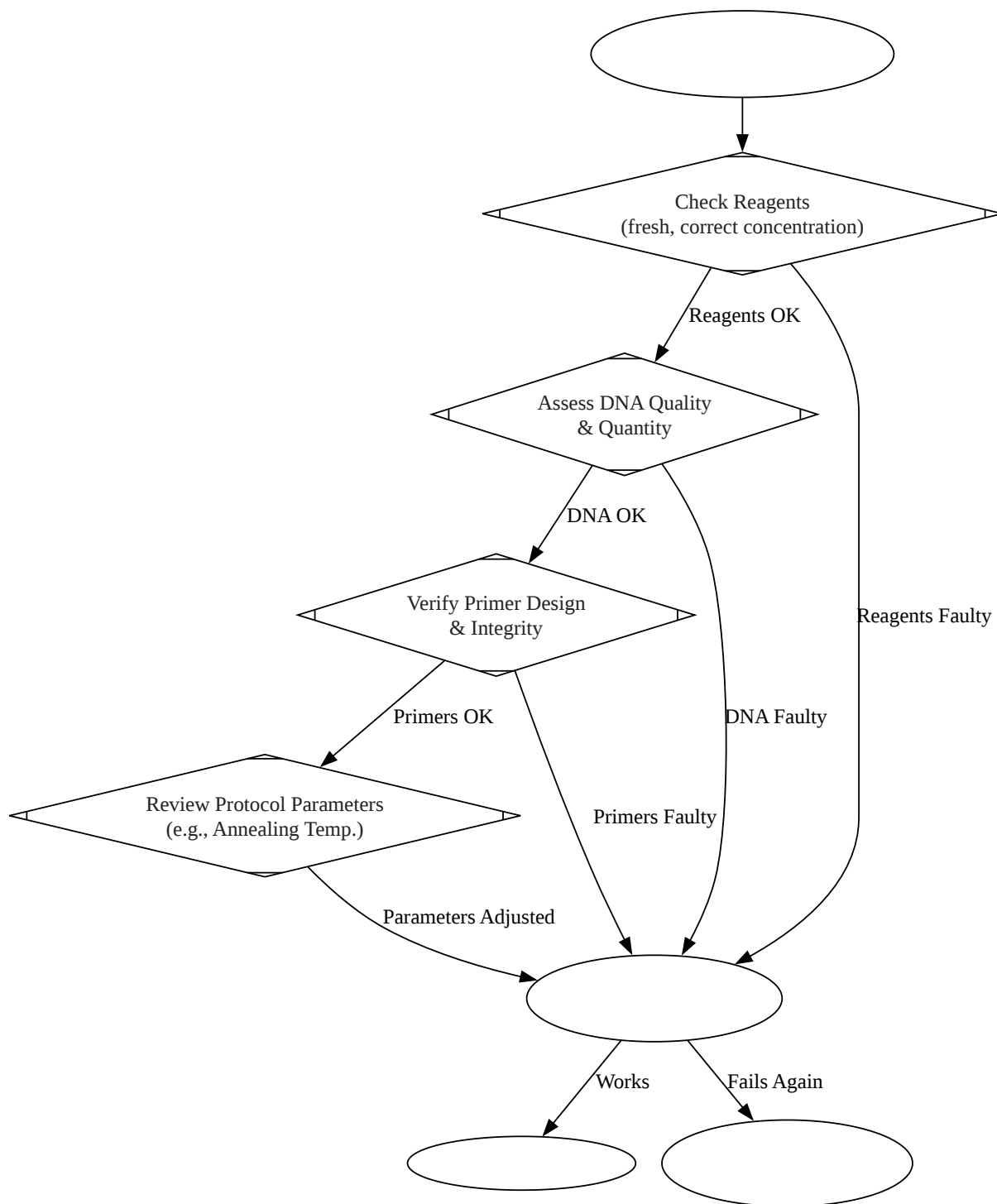
Signaling Pathway and Experimental Workflow



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amplification | Weed Science | Cambridge Core [cambridge.org]

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